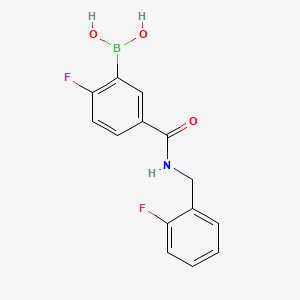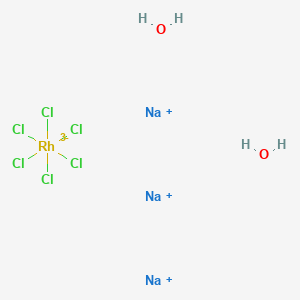
Sodium hexachlororhodate(III) dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hexachlororhodate(III) dihydrate is an inorganic compound with the chemical formula Na₃RhCl₆·2H₂O. It is a rhodium-based salt that appears as a red crystalline solid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium hexachlororhodate(III) dihydrate can be synthesized through the reaction of rhodium trichloride with sodium chloride in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity rhodium and sodium chloride. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain the high-purity compound required for various applications .
化学反応の分析
Types of Reactions: Sodium hexachlororhodate(III) dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to form lower oxidation state rhodium compounds.
Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ammonia, phosphines, or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Various rhodium complexes with different ligands.
科学的研究の応用
Sodium hexachlororhodate(III) dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various rhodium complexes and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
作用機序
The mechanism of action of sodium hexachlororhodate(III) dihydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular pathways and processes, making it useful in catalysis and other applications .
類似化合物との比較
Sodium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Sodium hexachloropalladate(III): Contains palladium and has similar coordination chemistry.
Sodium tetrachloroaurate(III): Contains gold and is used in similar applications.
Uniqueness: Sodium hexachlororhodate(III) dihydrate is unique due to the specific properties of rhodium, such as its high catalytic activity and stability. These properties make it particularly valuable in applications requiring high-performance catalysts and materials .
特性
分子式 |
Cl6H4Na3O2Rh |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
trisodium;hexachlororhodium(3-);dihydrate |
InChI |
InChI=1S/6ClH.3Na.2H2O.Rh/h6*1H;;;;2*1H2;/q;;;;;;3*+1;;;+3/p-6 |
InChIキー |
IWVJAUVLRISAAG-UHFFFAOYSA-H |
正規SMILES |
O.O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
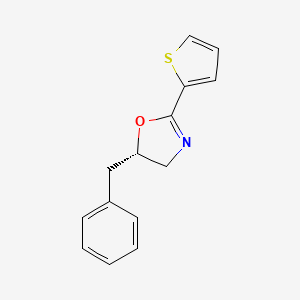
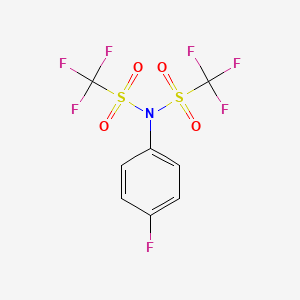
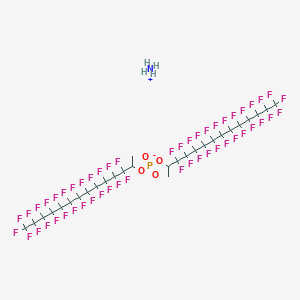
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
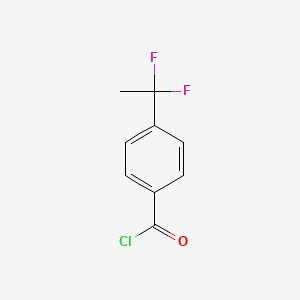
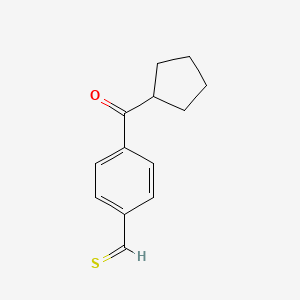

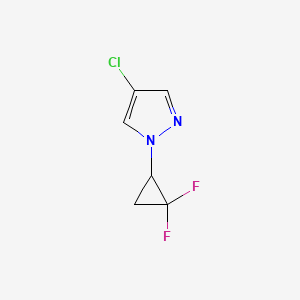
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)

![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
